5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole
Description
The compound 5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a 1,2,3-triazole moiety at position 3.
Properties
IUPAC Name |
5-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c1-11-15(20-22-23(11)14-9-5-8-13(18)10-14)17-19-16(21-24-17)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXGAPFDHFLQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The triazole ring can be introduced through a 1,3-dipolar cycloaddition reaction between azides and alkynes. The fluorophenyl and phenyl groups are then introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and conditions used.
Chemical Reactions Analysis
Types of Reactions
5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
Anticancer Properties
Recent studies highlight the anticancer potential of oxadiazole derivatives, including the compound . The 1,3,4-oxadiazole scaffold is recognized for its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : Oxadiazoles exhibit high bioactivity due to their ability to interact with biological targets such as enzymes involved in cell proliferation and apoptosis. For instance, compounds derived from oxadiazoles have shown effectiveness against breast cancer cell lines (MCF-7) by inhibiting thymidine phosphorylase activity .
- Case Studies : A study demonstrated that specific oxadiazole derivatives had IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that oxadiazole derivatives can act against a broad spectrum of pathogens:
- Activity Spectrum : Compounds similar to 5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
Synthetic Approaches
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The initial step often includes the synthesis of a triazole derivative through cyclization reactions involving azides and alkynes.
- Oxadiazole Formation : Subsequent reactions lead to the formation of the oxadiazole ring via condensation reactions with appropriate carboxylic acids or hydrazides.
Yield and Purification
The yields of these synthetic processes can vary; however, recent methodologies have reported high yields (up to 85%) through optimized reaction conditions . Purification techniques such as recrystallization or chromatography are commonly employed to isolate the desired product.
Therapeutic Potential
Mechanism of Action
The mechanism of action of 5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl-Triazole Substitutions
(a) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Key Features : Replaces the oxadiazole core with a thiazole ring and incorporates a 4-fluorophenyl group on the triazole.
- Crystallography : Exhibits isostructural packing with triclinic symmetry (space group P̄1), featuring two independent molecules per asymmetric unit. Substituent halogen differences (Cl vs. F) minimally disrupt molecular conformation but alter crystal packing .
- Relevance : Demonstrates how fluorophenyl positioning (3- vs. 4-) and heterocycle choice (thiazole vs. oxadiazole) influence solid-state properties.
(b) 3-{1-[(3-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-5-(3-methoxyphenyl)-1,2,4-oxadiazole (P507-2182)
- Key Features : Shares the oxadiazole-triazole scaffold but includes a 3-methoxyphenyl group instead of phenyl at position 3.
- Physicochemical Properties :
- Relevance : Highlights the impact of electron-donating groups (e.g., methoxy) on solubility and bioavailability compared to the target compound’s phenyl substituent.
Oxadiazole Derivatives with Varied Substituents
(a) 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568)
- Key Features : Substitutes the triazole-fluorophenyl group with a nitro and chloro-functionalized phenyl ring.
- Physicochemical Properties: logP: 4.24 (higher lipophilicity due to nitro/chloro groups). Melting Point: Not reported, but analogous compounds (e.g., pyrimidinyl-oxadiazoles) show elevated melting points (236–262°C) .
- Relevance: Electron-withdrawing groups (NO₂, Cl) enhance stability but may reduce metabolic compatibility compared to fluorine-containing analogs .
(b) 5-(5-Cyclopropyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Key Features : Replaces triazole with a pyrazole ring and incorporates a trifluoromethyl group.
- Applications: Trifluoromethyl groups are known to enhance metabolic resistance and target binding affinity in medicinal chemistry .
- Relevance : Illustrates how core heterocycle modifications (triazole → pyrazole) and fluorinated substituents (CF₃ vs. F) diversify pharmacological profiles.
(a) Antifungal Activity of Triazole-Thiadiazole Hybrids
- Example : 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
- Findings : Exhibits potent antifungal activity, supported by DFT studies correlating frontier orbital energies with bioactivity .
(b) COX-1/COX-2 Inhibition by Thiazole-Triazole Hybrids
- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (31a).
- Findings : Moderate inhibitory activity against cyclooxygenases, emphasizing the role of fluorophenyl groups in enzyme interaction .
Biological Activity
5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure combining a triazole and oxadiazole moiety, which contributes to its biological activity. The chemical formula is with a molecular weight of 285.30 g/mol. Its structural components include:
- Triazole Ring : Known for its role in various biological applications.
- Oxadiazole Ring : Associated with numerous pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and triazole rings exhibit a wide range of biological activities including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Anticancer Properties : Demonstrated cytotoxic effects against multiple cancer cell lines.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and mediators.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes associated with inflammatory responses, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Cell Signaling Modulation : It modulates pathways involved in cell proliferation and apoptosis, leading to reduced tumor growth in vitro .
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, contributing to its anti-inflammatory effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives, including the compound . It demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines (HeLa, MCF7) revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were notably lower than those of conventional chemotherapeutics, indicating a promising therapeutic index .
Q & A
Q. How can researchers optimize the synthetic yield of this compound, given the challenges in forming the 1,2,4-oxadiazole and 1,2,3-triazole rings?
- Methodological Answer: The synthesis typically involves cyclocondensation reactions. For the 1,2,4-oxadiazole ring, use a nitrile oxide intermediate generated from benzaldehyde derivatives and hydroxylamine, followed by reaction with a carboxylic acid derivative under microwave-assisted conditions to enhance reaction efficiency . For the 1,2,3-triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended, with careful control of stoichiometry (1:1.2 molar ratio of azide to alkyne) and catalyst loading (5 mol% CuI) to minimize side products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
Q. What spectroscopic techniques are most reliable for characterizing the fluorophenyl and triazole substituents?
- Methodological Answer:
- ¹H/¹³C NMR: Assign the 3-fluorophenyl group using coupling patterns (e.g., meta-fluorine causes splitting in aromatic protons at δ 7.2–7.8 ppm) . The triazole proton appears as a singlet (~δ 8.1–8.3 ppm).
- HRMS: Confirm molecular weight with <2 ppm error. For example, the [M+H]⁺ ion for C₁₈H₁₂F₃N₅O should match theoretical m/z 384.1062 .
- XRD: Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) via single-crystal diffraction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) across studies. Include positive controls (e.g., doxorubicin for anticancer assays) .
- SAR Analysis: Compare substituent effects systematically. For instance, replacing the 3-fluorophenyl group with a 4-fluorophenyl analog (as in ) may alter lipophilicity (logP) and bioactivity .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to evaluate data variability from independent studies .
Q. What computational strategies can elucidate the compound’s mechanism of action in targeting enzymes like COX-2 or α-glucosidase?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (PDB IDs: 5KIR for COX-2; 2ZE0 for α-glucosidase). Set grid parameters to cover the active site (20 ų) and run 50 genetic algorithm iterations .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between the oxadiazole oxygen and Arg120 in COX-2) .
- Free Energy Calculations: Apply MM-PBSA to quantify binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) .
Q. How does fluorination at the 3-position of the phenyl ring influence physicochemical properties compared to other halogenated analogs?
- Methodological Answer:
- LogP Measurement: Use shake-flask method (octanol/water). The 3-fluorophenyl group increases logP by ~0.3 compared to non-fluorinated analogs, enhancing membrane permeability .
- Electrostatic Potential Maps: Generate via DFT (B3LYP/6-31G* basis set) to show fluorine’s electron-withdrawing effect, which stabilizes the triazole ring’s π-system .
- Thermal Stability: Perform TGA/DSC. Fluorinated derivatives exhibit higher decomposition temperatures (~250°C vs. 220°C for chloro analogs) due to stronger C-F bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
